3-Bromo-7-nitro-1-tosyl-1H-indole
Overview
Description
3-Bromo-7-nitro-1-tosyl-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 3rd position, a nitro group at the 7th position, and a tosyl group at the 1st position of the indole ring
Preparation Methods
The synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole can be achieved through several synthetic routes. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole . The final step involves the tosylation of the indole derivative to obtain this compound.
Chemical Reactions Analysis
3-Bromo-7-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 7th position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include isopropenylmagnesium bromide for the Bartoli reaction, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7-nitro-1-tosyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and tosyl groups can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-7-nitro-1-tosyl-1H-indole can be compared with other indole derivatives such as:
3-Bromo-1H-indole: Lacks the nitro and tosyl groups, resulting in different chemical properties and reactivity.
7-Nitro-1H-indole: Lacks the bromine and tosyl groups, affecting its biological activity and applications.
1-Tosyl-1H-indole:
The presence of the bromine, nitro, and tosyl groups in this compound makes it unique and versatile for various scientific and industrial applications .
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZCZAKXSPRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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